3,3,4,4,5,5,6,6,6-Nonafluorohex-1-yne
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Overview
Description
3,3,4,4,5,5,6,6,6-Nonafluorohex-1-yne is a fluorinated alkyne compound characterized by the presence of nine fluorine atoms attached to a six-carbon chain with a terminal alkyne group. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluorohex-1-yne typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated precursor, such as 3,3,4,4,5,5,6,6,6-Nonafluorohex-1-ene.
Fluorination: The precursor undergoes fluorination using reagents like elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions.
Alkyne Formation: The fluorinated intermediate is then subjected to dehydrohalogenation or other suitable reactions to introduce the terminal alkyne group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product. Industrial processes may also involve the use of advanced fluorination techniques and catalysts to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,6-Nonafluorohex-1-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Fluorinated alkenes or alkanes.
Substitution: Fluorinated alcohols or amines.
Scientific Research Applications
3,3,4,4,5,5,6,6,6-Nonafluorohex-1-yne has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds and polymers.
Biology: Employed in the development of fluorinated probes and imaging agents for biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, coatings, and surfactants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluorohex-1-yne is primarily attributed to its fluorinated structure, which imparts unique properties such as:
Hydrophobicity: The presence of multiple fluorine atoms makes the compound highly hydrophobic, influencing its interactions with biological membranes and other hydrophobic environments.
Chemical Stability: The strong carbon-fluorine bonds provide exceptional chemical stability, making the compound resistant to degradation and reactive conditions.
Reactivity: The terminal alkyne group allows for selective reactions, enabling the compound to act as a versatile building block in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,6-Nonafluorohex-1-ene: A fluorinated alkene with similar properties but lacking the terminal alkyne group.
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate: A methacrylate ester with a similar fluorinated carbon chain but different functional groups.
Uniqueness
3,3,4,4,5,5,6,6,6-Nonafluorohex-1-yne stands out due to its terminal alkyne group, which provides unique reactivity compared to its analogs. This makes it a valuable compound for specific applications requiring selective reactions and high chemical stability.
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohex-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF9/c1-2-3(7,8)4(9,10)5(11,12)6(13,14)15/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDUDNZLDHKIJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505825 |
Source
|
Record name | 3,3,4,4,5,5,6,6,6-Nonafluorohex-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59665-30-4 |
Source
|
Record name | 3,3,4,4,5,5,6,6,6-Nonafluorohex-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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